
Ethyl 8-aminoquinoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-aminoquinoline-7-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-aminoquinoline-7-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with quinoline, a nitrogen-containing heterocyclic compound.
Nitration: Quinoline undergoes nitration to introduce a nitro group at the 8-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Esterification: The carboxyl group is introduced at the 7-position through esterification, using ethyl alcohol and a suitable carboxylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by esterification. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-aminoquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino and carboxylate groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted quinoline compounds.
Applications De Recherche Scientifique
Ethyl 8-aminoquinoline-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of ethyl 8-aminoquinoline-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, used as a starting material.
8-Aminoquinoline: Lacks the carboxylate group but shares the amino functionality.
7-Carboxyquinoline: Lacks the amino group but has the carboxylate functionality.
Uniqueness
Ethyl 8-aminoquinoline-7-carboxylate is unique due to the presence of both amino and carboxylate groups, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.
This compound’s dual functionality makes it a versatile tool in scientific research and industrial applications, highlighting its importance in the field of chemistry and beyond.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
ethyl 8-aminoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-5-8-4-3-7-14-11(8)10(9)13/h3-7H,2,13H2,1H3 |
Clé InChI |
PJCSCFNBXAJGEM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(C=CC=N2)C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


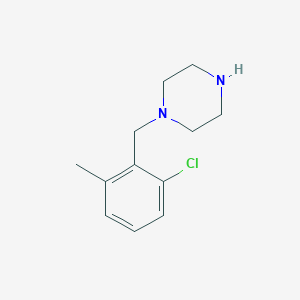

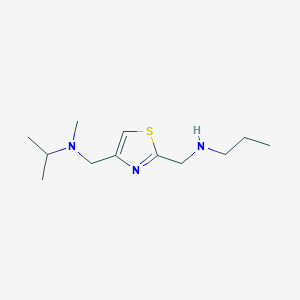
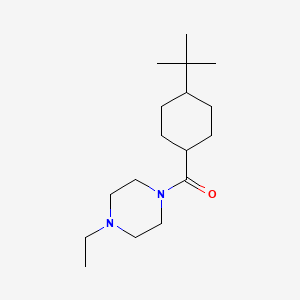
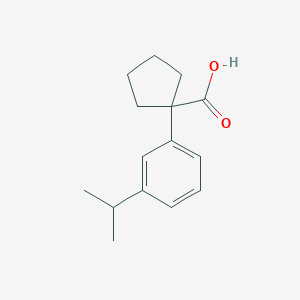
![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)
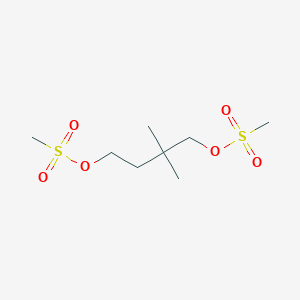
![rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis](/img/structure/B13577808.png)
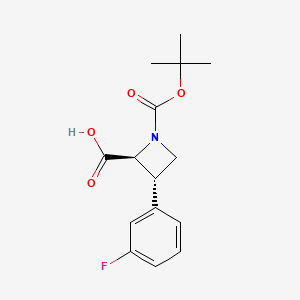


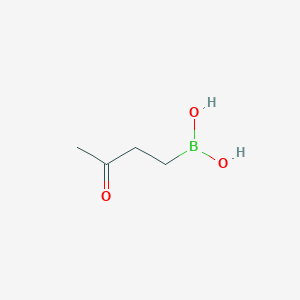
![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)

